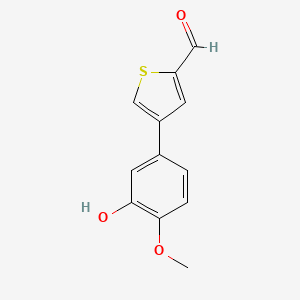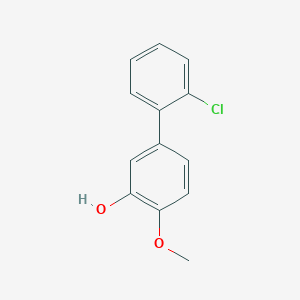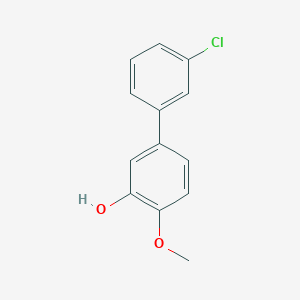
5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95%
Vue d'ensemble
Description
5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% (5F2M) is a phenolic compound that has been studied for its potential applications in the laboratory and in scientific research. 5F2M has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further study.
Mécanisme D'action
The mechanism of action of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% binds to a range of proteins, enzymes, and receptors, which may explain its potential therapeutic effects. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has also been found to interact with a number of other proteins, enzymes, and receptors, which may explain its potential for drug discovery and development.
Biochemical and Physiological Effects
5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has been found to have a wide range of biochemical and physiological effects. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has been found to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has also been found to interact with a number of other proteins, enzymes, and receptors, which may explain its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% is relatively easy to synthesize, and its yield is high (95%). In addition, 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% is relatively stable, making it well-suited for use in laboratory experiments. However, 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% also has some limitations for use in laboratory experiments. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% is not water-soluble, making it difficult to use in aqueous solutions. In addition, 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% is not very soluble in organic solvents, making it difficult to use in organic solutions.
Orientations Futures
There are a number of potential future directions for the study of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95%. One potential direction is to further explore the mechanism of action of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% and its potential therapeutic effects. In addition, further research could be conducted to explore the potential of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% for drug discovery and development. Finally, further research could be conducted to explore the potential of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% for use in laboratory experiments, such as to develop new methods for synthesis or to improve the yield of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95%.
Méthodes De Synthèse
5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% can be synthesized using a two-step reaction process. The first step involves the reaction of 2-formylthiophene-4-yl bromide with 2-methoxyphenol in the presence of potassium carbonate, yielding 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% as the main product. The second step involves the reaction of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% with aqueous sodium hydroxide, yielding 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% as the main product. The yield of 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% from the two-step reaction process is 95%.
Applications De Recherche Scientifique
5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has been studied for its potential applications in scientific research, particularly in the areas of drug discovery and development. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has been found to interact with a variety of proteins, enzymes, and receptors, making it a promising compound for further study. 5-(2-Formylthiophen-4-yl)-2-methoxyphenol, 95% has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-12-3-2-8(5-11(12)14)9-4-10(6-13)16-7-9/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPAZZMIDKCOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685508 | |
| Record name | 4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261930-86-2 | |
| Record name | 4-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















